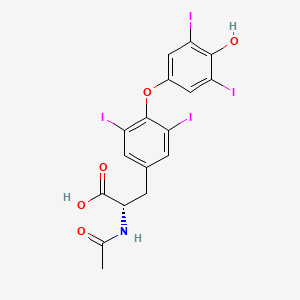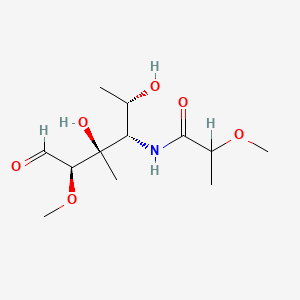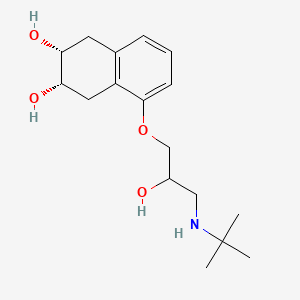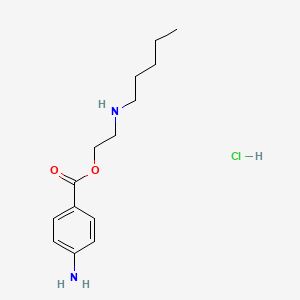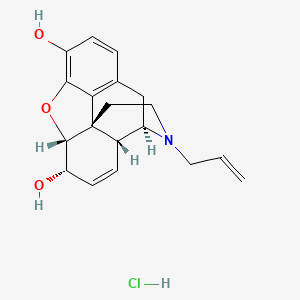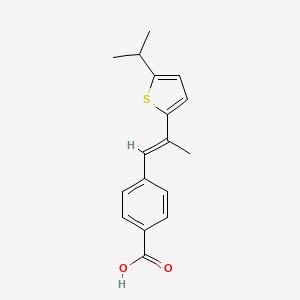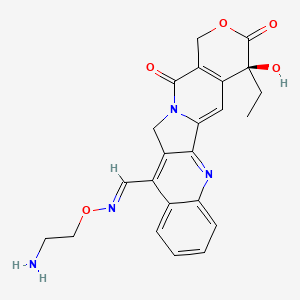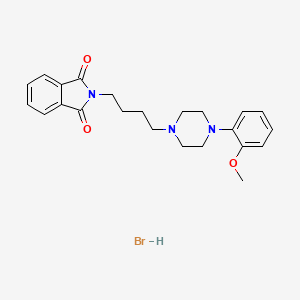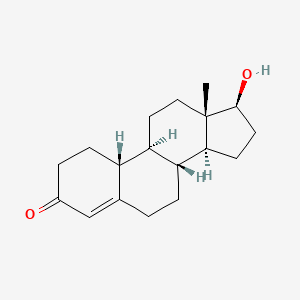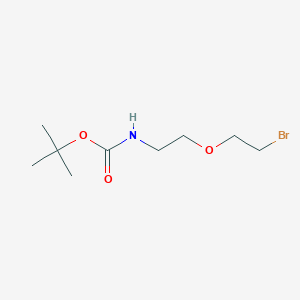
N-Boc-PEG1-bromid
Übersicht
Beschreibung
N-Boc-PEG1-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Wissenschaftliche Forschungsanwendungen
PEG-Linker
N-Boc-PEG1-bromid ist ein PEG-Linker, der eine Bromidgruppe und eine Boc-geschützte Aminogruppe enthält . Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien .
Nucleophile Substitutionsreaktionen
Das Bromid (Br) in this compound ist eine sehr gute Abgangsgruppe für nucleophile Substitutionsreaktionen .
Entschützung zur Bildung des freien Amins
Die Boc-Gruppe in this compound kann unter milden sauren Bedingungen entschützt werden, um das freie Amin zu bilden .
Synthese von Amiden
This compound kann zur Synthese von Amiden verwendet werden. Eine Vielzahl von N-Alloc-, N-Boc- und N-Cbz-geschützten aliphatischen Aminen und Arylaminen wurden effizient zu Amiden mit hohen Ausbeuten umgesetzt .
Einfache Amidierung
Diese Verbindung bietet einen vielversprechenden Ansatz für eine einfache Amidierung .
Antikörper-Wirkstoff-Konjugate (ADCs)
This compound wird als spaltbarer ADC-Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet .
Wirkmechanismus
Target of Action
N-Boc-PEG1-bromide, also known as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate or tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, is a PEG linker .
Mode of Action
The compound contains a bromide group and a Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to be linked to other molecules through the formation of an amide bond.
Pharmacokinetics
The pharmacokinetics of N-Boc-PEG1-bromide would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media . This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF .
Action Environment
The action of N-Boc-PEG1-bromide can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments .
Biochemische Analyse
Biochemical Properties
Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate .
Cellular Effects
The effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Subcellular Localization
The subcellular localization of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may allow the compound to interact with enzymes involved in energy metabolism, while localization to the nucleus may influence gene expression .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPZPBTLCZSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164332-88-1 | |
| Record name | tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


